N-Benzyl-5-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-nitropyridin-3-amine: is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a nitro group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-nitropyridin-3-amine typically involves the nitration of a benzyl-substituted pyridine derivative. One common method involves the reaction of N-benzylpyridin-3-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-nitropyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: N-Benzyl-5-aminopyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Benzyl-5-nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .
Industry: In the materials science field, this compound can be used in the synthesis of functional materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N-Benzyl-5-nitropyridin-3-amine depends on its specific application. In the context of medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N-Benzyl-3-nitropyridin-2-amine: Similar structure but with the nitro group at the 3-position.
N-Benzyl-5-bromo-3-nitropyridin-2-amine: Contains a bromine atom in addition to the nitro group.
Uniqueness: N-Benzyl-5-nitropyridin-3-amine is unique due to the specific positioning of the nitro group at the 5-position of the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it distinct from other nitropyridine derivatives .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-benzyl-5-nitropyridin-3-amine |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-11(8-13-9-12)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2 |
InChI Key |
JUKOMDWSBSBVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.